molecular formula C10H15NO3 B2482535 Tert-butyl 2-(aminomethyl)furan-3-carboxylate CAS No. 2248417-30-1

Tert-butyl 2-(aminomethyl)furan-3-carboxylate

Cat. No.: B2482535
CAS No.: 2248417-30-1
M. Wt: 197.234
InChI Key: WRJDDHSSHTWNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(aminomethyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound features a furan ring substituted with an aminomethyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)furan-3-carboxylate typically involves the reaction of furan derivatives with appropriate aminomethylating agents and tert-butyl esterifying agents. One common method involves the use of furan-3-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with tert-butyl alcohol in the presence of a base such as pyridine to form the tert-butyl ester. Finally, the aminomethyl group is introduced via a nucleophilic substitution reaction using formaldehyde and ammonium chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.

    Reduction: The aminomethyl group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Furan-2,3-dicarboxylic acid derivatives.

    Reduction: Aminomethylfuran derivatives.

    Substitution: Furan-3-carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)furan-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The furan ring can interact with biological macromolecules, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar structure but lacks the aminomethyl and tert-butyl ester groups.

    Furan-3-carboxylic acid: Similar structure but lacks the aminomethyl and tert-butyl ester groups.

    2-(Aminomethyl)furan: Similar structure but lacks the tert-butyl ester group.

Uniqueness

Tert-butyl 2-(aminomethyl)furan-3-carboxylate is unique due to the presence of both the aminomethyl group and the tert-butyl ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(12)7-4-5-13-8(7)6-11/h4-5H,6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJDDHSSHTWNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(OC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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